Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a carbamoyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-methoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate.
Methyl 4-aminobenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-{[(4-methylphenyl)carbamoyl]amino}benzoate: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H18N2O4 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16(20)12-4-6-13(7-5-12)18-17(21)19-14-8-10-15(22-2)11-9-14/h4-11H,3H2,1-2H3,(H2,18,19,21) |
InChI Key |
YLMMEGPKOWGIQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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